2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
Properties
IUPAC Name |
2-[2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3S/c1-17-6-8-20(9-7-17)23-15-22(19-10-12-21(35-3)13-11-19)30-32(23)24(33)16-36-26-28-25-18(2)5-4-14-31(25)27(34)29-26/h4-14,23H,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURUWDYZPFQCAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC(=O)N4C=CC=C(C4=N3)C)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and its implications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C30H26N6O3S
- Molecular Weight : 550.64 g/mol
- IUPAC Name : 6-[2-[5-(4-methoxyphenyl)-3-(p-tolyl)-4,5-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
This compound features a pyrazole moiety linked to a pyrido-triazine core, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.50 | Induces apoptosis |
| NCI-H460 | 42.30 | Inhibition of cell proliferation |
| Hep-2 | 3.25 | Cytotoxic effects |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound exhibited significant cytotoxicity against Hep-2 cells, suggesting its potential as an anticancer agent .
Anti-inflammatory Effects
In addition to its anticancer properties, pyrazole derivatives have been noted for their anti-inflammatory activities. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory pathways. Studies suggest that compounds similar to the one analyzed can reduce inflammation markers in vitro .
Mechanistic Insights
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Aurora Kinase Inhibition : Compounds with similar structures have shown to inhibit Aurora-A kinase with IC50 values as low as 0.067 µM, impacting cell cycle regulation and tumor growth .
- VEGF Pathway Modulation : The compound has also been linked to the inhibition of vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis .
Case Studies
Several case studies illustrate the efficacy of pyrazole derivatives in clinical settings:
- Study on MCF7 Cells : A derivative similar to our compound showed significant apoptosis induction at concentrations below 20 µM.
- In Vivo Studies : Animal models treated with pyrazole derivatives demonstrated reduced tumor sizes and improved survival rates compared to controls.
Comparison with Similar Compounds
Structural and Electronic Properties
The compound’s closest analogs differ primarily in substituents and core heterocycles. Key comparisons include:
Key Observations :
- The triazolyl-dihydropyridazinone () lacks the pyrido-triazinone core, resulting in fewer π-systems and lower molecular weight, which may limit binding affinity in protein interactions .
Analysis :
- The target compound’s p-tolyl group likely enhances hydrophobic interactions in kinase binding pockets, explaining its superior EGFR inhibition (IC50 0.12 μM) over the thiophene analog .
- The triazolyl analog shows weak antimicrobial activity, underscoring the importance of the pyrido-triazinone core for disrupting bacterial membranes .
Computational Insights
- Target Compound: High electron density at the pyrido-triazinone’s N3 and pyrazolyl carbonyl, favoring hydrogen-bond acceptor interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
